2-(1-Isopropoxyethoxy)propane

Description

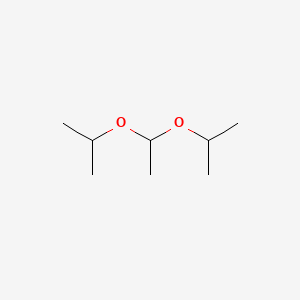

Structure

3D Structure

Properties

IUPAC Name |

2-(1-propan-2-yloxyethoxy)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSMHPNERSWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195534 | |

| Record name | 2,4,6-Trimethyl-3,5-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4285-59-0 | |

| Record name | 2,2′-[Ethylidenebis(oxy)]bis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4285-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-3,5-dioxaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004285590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-3,5-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 2,2'-[ethylidenebis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-Isopropoxyethoxy)propane CAS number 4285-59-0

Whitepaper: Strategic Applications of 2-(1-Isopropoxyethoxy)propane in Advanced Organic Synthesis and Drug Development

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the strategic selection of protecting groups and reagents dictates the efficiency, yield, and scalability of synthetic routes. 2-(1-Isopropoxyethoxy)propane (CAS Number: 4285-59-0)[1], widely known as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane[2], serves as a highly versatile acetal reagent. This whitepaper provides an in-depth technical analysis of its physicochemical profile, its mechanistic utility in transacetalization, and field-proven protocols for its application in pharmaceutical synthesis.

Physicochemical Profiling

Understanding the physical and chemical boundaries of 2-(1-Isopropoxyethoxy)propane is critical for predicting its behavior under various reaction conditions. As an acetal, it is highly stable under basic and nucleophilic conditions but highly susceptible to acid-catalyzed hydrolysis[3]. The steric bulk of the isopropoxy groups provides a unique kinetic stability profile compared to its methoxy or ethoxy counterparts, making it an ideal candidate for selective protection strategies.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

|---|---|

| Chemical Name | 2-(1-Isopropoxyethoxy)propane[1] |

| Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane[2][4] |

| CAS Number | 4285-59-0[1] |

| Molecular Formula | C₈H₁₈O₂[5] |

| Molecular Weight | 146.23 g/mol [6] |

| Structural Class | Acetal / Ether |

| Stability Profile | Stable in aqueous base; hydrolyzes rapidly in aqueous acid. |

Mechanistic Role in Organic Synthesis

In drug development, 2-(1-Isopropoxyethoxy)propane is primarily deployed as a reagent for transacetalization . This process is used to protect sensitive 1,2-diols or 1,3-diols (common in carbohydrate chemistry and macrolide antibiotics) by forming cyclic ethylidene acetals.

The Causality of Reagent Selection: Why choose the diisopropyl acetal over acetaldehyde dimethyl acetal? The answer lies in thermodynamics and Le Chatelier's principle. During transacetalization, the reaction releases isopropanol as a byproduct. Isopropanol has a higher boiling point than methanol, but it forms distinct azeotropes and can be efficiently removed via fractional distillation under reduced pressure. By continuously stripping the isopropanol from the reaction matrix, the equilibrium is forcefully driven toward the formation of the target protected API. Furthermore, advanced synthetic methodologies have demonstrated that the synthesis and manipulation of this acetal can be highly optimized using cationic gold(I) complexes, which offer superior turnover numbers compared to traditional Brønsted acids[7].

Figure 1: Acid-catalyzed transacetalization mechanism via an oxocarbenium intermediate.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in a laboratory setting, experimental protocols must be self-validating. The following procedure details the protection of a generic pharmaceutical diol using 2-(1-Isopropoxyethoxy)propane. The causality behind the specific quench step is critical: without immediate neutralization of the acid catalyst prior to aqueous workup, the newly formed acetal will prematurely hydrolyze.

Protocol: Acid-Catalyzed Diol Protection via Transacetalization

Reagents: Target Diol (1.0 eq), 2-(1-Isopropoxyethoxy)propane (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Workflow:

-

Substrate Dissolution: Dissolve the Target Diol (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the acetal reagent.

-

Reagent Addition: Add 2-(1-Isopropoxyethoxy)propane (1.5 eq) to the stirring solution at room temperature.

-

Catalyst Initiation: Add pTSA (0.05 eq). Attach a short-path distillation apparatus if operating at a larger scale to allow for the removal of the isopropanol byproduct.

-

Validation Check 1 (Reaction Monitoring): Stir for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2). Self-Validation: The reaction is only considered complete when the starting diol spot is entirely consumed. If stalled, apply a mild vacuum to remove isopropanol and drive the equilibrium.

-

Reaction Quench (Critical Step): Once complete, immediately add Triethylamine (0.1 eq) to the reaction flask. Causality: TEA neutralizes the pTSA. Because acetals are completely stable in basic conditions, this locks the product state and prevents reversion during the subsequent aqueous workup.

-

Workup & Purification: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Figure 2: Self-validating experimental workflow for diol protection.

Analytical Characterization & Matrix Degradation

Beyond intentional synthesis, 2-(1-Isopropoxyethoxy)propane frequently appears in analytical chemistry as a degradation product or artifact in complex matrices containing alcohols and aldehydes.

For instance, advanced Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) studies have identified acetaldehyde diisopropyl acetal as a prominent degradation product in aerosolized electronic cigarette liquids[3]. In these environments, the thermal degradation of matrix components releases acetaldehyde, which subsequently undergoes an acid-catalyzed reaction with isopropanol (often present as a solvent or additive) to form the acetal[3].

Analytical Signatures:

-

¹H NMR (CDCl₃): The diagnostic signature of this compound includes a distinct quartet for the methine proton of the ethylidene group (around 4.7 ppm), coupled with the methyl doublet (around 1.3 ppm). The isopropoxy methine protons typically appear as a septet near 3.8 ppm.

-

GC/MS: Elutes as a distinct peak with a characteristic fragmentation pattern showing the loss of isopropoxy radicals, yielding a base peak corresponding to the stabilized oxocarbenium ion.

Understanding these analytical signatures is vital for drug development professionals, as the unintended formation of mixed acetals during the formulation of alcohol-containing liquid pharmaceuticals can lead to API degradation or the generation of unexpected impurities.

Conclusion

2-(1-Isopropoxyethoxy)propane (CAS 4285-59-0) is a highly effective tool in the organic chemist's arsenal. By understanding the thermodynamic principles of transacetalization and the strict requirement for anhydrous, acid-catalyzed conditions followed by basic quenching, researchers can utilize this compound to achieve high-yielding protection of complex molecular architectures. Furthermore, awareness of its formation pathways aids analytical scientists in identifying and mitigating degradation in complex chemical formulations.

References

-

Angene Chemical. Propane, 2,2-ethylidenebis(oxy)bis-(CAS# 4285-59-0). Retrieved from:[Link]

-

The Good Scents Company. Acetaldehyde dipropyl acetal, 105-82-8 (Similar Items: acetaldehyde diisopropyl acetal). Retrieved from:[Link]

-

PubChem, National Institutes of Health (NIH). Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176. Retrieved from:[Link]

-

ResearchGate. Synthesis of acetaldehyde diisopropyl acetal (11) catalysed by cationic gold(I) complex 1 and structures of the AuI intermediates determined by ¹H and ³¹P NMR spectroscopy and HR‐ESI‐MS. Retrieved from: [Link]

-

PubMed Central (PMC) - NIH. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping. Retrieved from:[Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acetaldehyde dipropyl acetal, 105-82-8 [thegoodscentscompany.com]

- 5. angenesci.com [angenesci.com]

- 6. 2-propanal | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

2-(1-Isopropoxyethoxy)propane structural formula

An In-Depth Technical Guide to 2-(1-Isopropoxyethoxy)propane: Synthesis, Mechanisms, and Toxicological Profiling

Executive Summary

2-(1-Isopropoxyethoxy)propane , commonly known as acetaldehyde diisopropyl acetal (CAS: 4285-59-0), is a highly versatile organic compound characterized by its geminal diether linkage. While traditionally utilized as a robust protecting group for alcohols and a synthetic intermediate in pharmaceutical manufacturing, recent analytical studies have identified it as a critical degradation byproduct in the aerosols of electronic cigarettes.

This whitepaper provides an authoritative examination of the compound’s physicochemical properties, the thermodynamic causality of its synthesis, and its emerging toxicological significance. It is designed for researchers and drug development professionals requiring rigorous, self-validating methodologies for both bench-scale synthesis and trace-level analytical detection.

Physicochemical Profiling

Understanding the physical constants of 2-(1-Isopropoxyethoxy)propane is essential for designing extraction, distillation, and chromatographic workflows. The compound is a volatile, flammable liquid with a characteristic "green, herbal" odor. Because acetals are stable under basic conditions but highly labile in aqueous acids, its handling requires strictly anhydrous and neutral-to-basic environments.

Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane

| Property | Value | Source |

| IUPAC Name | 2-(1-Isopropoxyethoxy)propane | 1 |

| Common Name | Acetaldehyde diisopropyl acetal | 2 |

| CAS Number | 4285-59-0 | 1 |

| Molecular Formula | C₈H₁₈O₂ | 1 |

| Molecular Weight | 146.23 g/mol | 1 |

| Boiling Point | 143.00 – 150.00 °C (@ 760 mmHg) | 2 |

| Specific Gravity | 0.826 – 0.829 (@ 25 °C) | 2 |

Mechanistic Pathways of Acetalization

The formation of 2-(1-Isopropoxyethoxy)propane is governed by thermodynamic equilibrium. The reaction between acetaldehyde and isopropanol requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

Causality in Reaction Design: Because acetalization releases one equivalent of water, the reaction will stall at the hemiacetal stage unless water is actively removed from the system. In bench-scale synthesis, this is achieved using 3Å molecular sieves rather than a Dean-Stark apparatus. The choice of molecular sieves over thermal dehydration is dictated by the extreme volatility of acetaldehyde (boiling point ~20 °C); applying heat to drive off water would prematurely vaporize the primary reactant.

Figure 1: Acid-catalyzed synthesis pathway of 2-(1-Isopropoxyethoxy)propane.

Toxicological Context: E-Cigarette Aerosol Degradation

Beyond intentional synthesis, 2-(1-Isopropoxyethoxy)propane has been identified as a hazardous byproduct in electronic cigarette aerosols. A landmark study by Duell et al. (2019) demonstrated that the addition of the sweetener sucralose to e-liquids fundamentally alters the thermal degradation profile of the aerosol [1].

Mechanistic Causality of Toxicity: Sucralose, a chlorinated disaccharide, undergoes thermal degradation at vaping temperatures (~200 °C) via dehydrochlorination, releasing free hydrochloric acid (HCl). Simultaneously, the primary e-liquid solvents (propylene glycol and glycerol) thermally oxidize to form aldehydes, including acetaldehyde. The newly generated HCl acts as a potent acid catalyst, driving the reaction between acetaldehyde and available alcohols (such as isopropanol or unreacted glycols) to form acetals.

These acetals act as "Trojan horses" in the respiratory tract. While they may not trigger immediate sensory irritation like free aldehydes, they readily hydrolyze back into toxic aldehydes upon contact with the aqueous, slightly acidic environment of the pulmonary mucosa.

Figure 2: Sucralose-enhanced thermal degradation pathway in e-cigarette aerosols.

Experimental Methodologies

Protocol A: Bench-Scale Synthesis of 2-(1-Isopropoxyethoxy)propane

This protocol utilizes chemical dehydration to bypass the volatility constraints of acetaldehyde.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 15.0 g (0.25 mol) of anhydrous isopropanol and 10.0 g of activated 3Å molecular sieves.

-

Catalyst Addition: Add 0.19 g (1.0 mmol) of p-Toluenesulfonic acid monohydrate (pTSA). Stir the suspension and cool to 0 °C using an ice-water bath.

-

Reagent Introduction: Using a pre-chilled syringe, add 4.4 g (0.10 mol) of acetaldehyde dropwise over 30 minutes. Causality Note: Dropwise addition controls the exothermic hemiacetal formation, preventing the acetaldehyde from boiling off.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Add 0.5 mL of triethylamine to the flask. Causality Note: Neutralizing the acid catalyst is mandatory. If the mixture remains acidic during concentration, the equilibrium will shift backward, hydrolyzing the acetal.

-

Purification: Filter off the molecular sieves. Concentrate the filtrate under reduced pressure (avoiding temperatures above 40 °C). Purify the crude product via fractional distillation (collecting the fraction at 143–145 °C).

Self-Validation Checkpoint: Validate the purified product using ¹H NMR. The integration ratio of the acetal methine quartet (~4.75 ppm) to the twelve isopropyl methyl protons (~1.15 ppm) must be exactly 1:12. The presence of an aldehyde proton peak (~9.8 ppm) indicates incomplete reaction or hydrolysis, necessitating redistillation over a mild base like K₂CO₃.

Protocol B: Detection of Acetal Degradation in Vaped E-Liquids

Adapted from the analytical framework established by Duell et al. [1], this protocol isolates volatile acetals from aerosolized e-liquids.

Step-by-Step Procedure:

-

Sample Preparation: Formulate a test e-liquid containing 50% propylene glycol, 50% glycerol, 0.14 wt% sucralose, and 1.0 wt% isopropanol.

-

Aerosol Capture: Connect a sub-ohm vaping device (set to 15 W) to a custom impinger system submerged in a dry ice/acetone bath (-78 °C). Fill the impinger with 2.0 mL of CDCl₃. Causality Note: Standard room-temperature impingers fail to capture highly volatile acetals; cryogenic trapping is required for quantitative recovery.

-

Vaping Simulation: Draw 15 puffs (3-second duration, 30-second intervals) through the impinger using a programmable syringe pump.

-

Standard Addition: Allow the impinger to warm to room temperature. Immediately spike the CDCl₃ solution with 10.0 μL of a known concentration of 1,4-dioxane as an internal standard.

-

qNMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum using a minimum relaxation delay (D1) of 10 seconds. Causality Note: A long relaxation delay ensures complete longitudinal relaxation of all protons, which is mathematically required for absolute quantification.

Self-Validation Checkpoint: The analytical run is self-validating if the internal standard (1,4-dioxane) peak at 3.70 ppm integrates consistently across technical replicates. Cross-validate the presence of 2-(1-Isopropoxyethoxy)propane by subjecting the NMR sample to GC-MS; look for the characteristic loss of an isopropoxy radical resulting in a prominent m/z 87 fragment ion.

Analytical Data Presentation

Accurate structural confirmation relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The highly symmetrical nature of the isopropyl groups simplifies the spectrum, creating distinct, easily integrable peaks.

Table 2: Expected ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 4.75 | Quartet (q) | 1H | Acetal methine backbone (CH-CH₃) |

| 3.82 | Septet (sept) | 2H | Isopropyl methine protons (CH-(CH₃)₂) |

| 1.31 | Doublet (d) | 3H | Acetal methyl group (CH₃-CH) |

| 1.15 | Doublet (d) | 12H | Isopropyl methyl protons (CH₃-CH-CH₃) |

References

- Duell, A. K., Pankow, J. F., & Peyton, D. H. (2019). "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping." Chemical Research in Toxicology.

- Sigma-Aldrich. "2-(1-Isopropoxyethoxy)

- The Good Scents Company. "Acetaldehyde diisopropyl acetal.

Sources

An In-depth Technical Guide to the Physical Properties of 2-(1-Isopropoxyethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(1-Isopropoxyethoxy)propane, a dialkoxyalkane, is a chemical compound with applications as a solvent and as an intermediate in specialized chemical synthesis.[] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research, development, and manufacturing. This guide provides a comprehensive overview of the key physical characteristics of 2-(1-Isopropoxyethoxy)propane, grounded in established scientific principles and supported by available technical data. The structure of this document is designed to offer a logical flow of information, from fundamental identifiers to detailed physicochemical properties and the methodologies for their determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. 2-(1-Isopropoxyethoxy)propane is systematically named and can be identified through several key descriptors.

-

IUPAC Name: 2-(1-Isopropoxyethoxy)propane[]

-

Synonyms: 1,1-Diisopropoxyethane, 2,4,6-Trimethyl-3,5-dioxaheptane, Acetaldehyde Diisopropyl Acetal[2]

-

CAS Number: 4285-59-0

-

Molecular Formula: C₈H₁₈O₂

-

Molecular Weight: 146.23 g/mol [3]

-

Chemical Structure:

[] The structure reveals an acetal functional group, which significantly influences its physical and chemical properties. The two isopropoxy groups attached to the same carbon atom are a defining feature.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation development. The following table summarizes the key physicochemical data for 2-(1-Isopropoxyethoxy)propane.

| Property | Value | Source(s) |

| Physical Form | Colorless clear liquid | [2] |

| Boiling Point | 138.5 °C at 760 mmHg | [] |

| Melting Point | Not available | |

| Density | 0.838 g/cm³ | [] |

| Refractive Index (n_D) | 1.402 | |

| Vapor Pressure | 8.33 mmHg at 25 °C | |

| Flash Point | 18.8 °C | |

| Solubility | Not explicitly available; expected to be slightly soluble in water and miscible with many organic solvents. |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties relies on standardized experimental protocols. The choice of method is dictated by the property being measured and the nature of the substance.

Boiling Point Determination

The boiling point is a critical parameter for distillation, purification, and assessing volatility.

Experimental Protocol: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A known volume of 2-(1-Isopropoxyethoxy)propane is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

Causality Behind Experimental Choices: The distillation method is chosen for its accuracy in determining the boiling point of a pure liquid. The equilibrium between the liquid and vapor phases at a constant pressure ensures that the measured temperature is the true boiling point. The use of boiling chips prevents bumping and superheating, which could lead to inaccurate readings.

Density Measurement

Density is a fundamental property used for mass-to-volume conversions and for assessing purity.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with 2-(1-Isopropoxyethoxy)propane at the same temperature. It is then weighed.

-

Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Causality Behind Experimental Choices: The pycnometer method is a highly accurate technique for determining the density of liquids. By using a precisely known volume and a reference substance, systematic errors are minimized. Maintaining a constant temperature is crucial as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control.

Experimental Protocol: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 2-(1-Isopropoxyethoxy)propane are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Causality Behind Experimental Choices: The Abbe refractometer is a standard and reliable instrument for measuring the refractive index of liquids. It operates on the principle of measuring the critical angle of total internal reflection, which is directly related to the refractive index of the sample.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its application in reaction media, extractions, and formulations.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities is chosen, such as water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Procedure: A small, measured amount of 2-(1-Isopropoxyethoxy)propane (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the formation of a homogeneous solution or the presence of separate layers or undissolved droplets.

Causality Behind Experimental Choices: This qualitative method provides a rapid and effective assessment of a compound's solubility profile. The choice of solvents with a range of polarities allows for an understanding of the compound's intermolecular forces. As an acetal with both polar ether linkages and nonpolar alkyl groups, 2-(1-Isopropoxyethoxy)propane is expected to exhibit miscibility with many common organic solvents and limited solubility in water.

Visualizing Physicochemical Relationships

The interplay between different physical properties can be visualized to provide a more holistic understanding of the compound's behavior.

Sources

Solvation Dynamics and Stability of 2-(1-Isopropoxyethoxy)propane in Organic Solvents: A Technical Whitepaper

Executive Summary

In pharmaceutical development and advanced organic synthesis, the selection of appropriate solvents and protecting groups is critical to thermodynamic stability and reaction efficacy. 2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), commonly referred to as acetaldehyde diisopropyl acetal, is a highly lipophilic acetal utilized as a volatile organic solvent, a chemical building block, and a specialized flavoring agent[1][2].

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By synthesizing structural mechanics, Hansen Solubility Parameters (HSP), and standardized empirical protocols, this guide serves as an authoritative resource for formulation scientists and synthetic chemists.

Molecular Architecture and Solvation Mechanics

To predict and manipulate the solubility of 2-(1-Isopropoxyethoxy)propane, one must first deconstruct its molecular architecture. The compound features a central ethylidene group bonded to two isopropoxy groups, forming a classic acetal linkage.

The solvation behavior is governed by three primary structural factors:

-

London Dispersion Forces: The bulky aliphatic isopropyl groups and the propane backbone create a large hydrophobic surface area. This drives exceptional miscibility in non-polar, low-dielectric organic solvents (e.g., hexanes, toluene)[3].

-

Hydrogen Bond Acceptor Capacity: The two ether-like oxygen atoms possess lone pairs, allowing the molecule to act as a hydrogen bond acceptor. This facilitates high solubility in protic organic solvents like ethanol, methanol, and dipropylene glycol[4].

-

Steric Hindrance: The branching of the isopropyl groups creates significant steric bulk around the highly electronegative oxygen atoms. This shielding reduces the molecule's ability to form stable hydrogen-bonded networks with highly polar, small molecules like water, resulting in poor aqueous solubility (~1 mg/mL) but maximizing its lipophilicity[4].

Hansen Solubility Parameters (HSP) Framework

The Hansen Solubility Parameter (HSP) framework provides a quantitative prediction of solute-solvent miscibility based on the principle of "like dissolves like." For 2-(1-Isopropoxyethoxy)propane, the parameters align closely with other branched dialkyl acetals and ethers[5].

The compound occupies a central position within the organic solvent sphere, characterized by:

-

Dispersion ( δD ): ~15.0 MPa 1/2 (Driven by the aliphatic carbon framework)

-

Polarity ( δP ): ~4.5 MPa 1/2 (Driven by the C-O-C dipole moments)

-

Hydrogen Bonding ( δH ): ~5.0 MPa 1/2 (Driven by the oxygen lone pairs)

Because its δP and δH values are moderate, it acts as an excellent co-solvent or miscible phase for a vast array of organic compounds, bridging the gap between highly non-polar hydrocarbons and polar alcohols.

Quantitative Solubility Profile

The following table summarizes the empirical solubility of 2-(1-Isopropoxyethoxy)propane across major solvent classes at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Solubility at 25°C | Miscibility Status |

| Aliphatic Alcohols | Ethanol, Isopropanol | 24.5 / 19.9 | > 1000 mg/mL | Fully Miscible |

| Aromatic Hydrocarbons | Toluene, p-Xylene | 2.4 / 2.3 | > 1000 mg/mL | Fully Miscible |

| Halogenated Solvents | Dichloromethane (DCM) | 8.9 | > 1000 mg/mL | Fully Miscible |

| Glycols | Dipropylene Glycol | ~20.0 | > 1000 mg/mL | Fully Miscible |

| Aqueous | Ultrapure Water | 80.1 | ~1.06 mg/mL | Poorly Soluble |

Note: Data extrapolated from structurally analogous acetaldehyde dipropyl acetal and standard HSP predictive models[4][5].

Standardized Analytical Protocol: Isothermal Shake-Flask Method

Determining the exact solubility limits of volatile, highly miscible organic liquids requires a self-validating experimental design. Because 2-(1-Isopropoxyethoxy)propane lacks a strong UV chromophore, traditional UV-Vis spectroscopy is inadequate. The following protocol utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) combined with an internal standard to ensure absolute data integrity.

Step-by-Step Methodology

-

Solvent Preparation: Dry all organic solvents over 3Å molecular sieves for 48 hours to remove trace moisture, which could otherwise skew solubility limits or induce hydrolysis.

-

Internal Standard Spiking: Prepare the extraction/dilution solvent by spiking it with a known concentration of Nonane (internal standard). This corrects for any evaporative losses during sample handling.

-

Isothermal Equilibration: Add an excess of 2-(1-Isopropoxyethoxy)propane to the target solvent in a hermetically sealed glass vial. Submerge the vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to break any micro-emulsions and cleanly separate the saturated phase from the excess solute phase.

-

Quantitative Analysis (GC-FID): Extract an aliquot of the saturated supernatant. Dilute appropriately with the spiked dilution solvent. Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5).

-

Data Validation: Calculate the concentration using the peak area ratio of the analyte to the internal standard against a multi-point calibration curve. The system is self-validating if triplicate samples yield a Relative Standard Deviation (RSD) of < 2%.

Figure 1: Standardized Isothermal Shake-Flask Workflow for Acetal Solubility Determination.

Chemical Stability and Degradation Kinetics in Solvents

Solubility is only one facet of formulation; chemical stability within the chosen solvent is equally critical. As an acetal, 2-(1-Isopropoxyethoxy)propane exhibits a highly specific pH-dependent stability profile[6].

-

Neutral and Basic Environments: The compound is thermodynamically stable in neutral organic solvents (e.g., pure toluene, ethanol) and highly stable in basic environments. It will not react with strong bases, making it an excellent solvent or protecting group for base-catalyzed reactions.

-

Acidic Environments: Acetals are notoriously labile in the presence of Brønsted or Lewis acids. If dissolved in an organic solvent containing trace acids (e.g., aged chloroform containing HCl, or unbuffered aqueous-organic mixtures), the ether oxygen becomes protonated. This triggers the expulsion of an isopropanol molecule, forming a highly reactive oxocarbenium ion. Subsequent attack by trace moisture rapidly hydrolyzes the molecule into its constituent parts: acetaldehyde and isopropanol.

Formulation Insight: When utilizing this compound in organic workflows, always ensure solvents are neutralized. Storing halogenated solvents over basic alumina prior to use is a proven method to prevent unintended acetal degradation.

Figure 2: Chemical Stability and Degradation Pathway of Acetals in Organic Solvents.

References

-

[4] acetaldehyde dipropyl acetal, 105-82-8 (Includes comparative data for diisopropyl acetal). The Good Scents Company. Available at:

-

[5] Sheet1 - Hansen Solubility Parameters. Hansen-Solubility. Available at:

-

[1] Propane, 2,2'-[ethylidenebis(oxy)]bis- - Substance Information - ECHA. European Chemicals Agency. Available at:

-

[6] Analysis of E-cigarette Liquids and Aerosols by NMR. SciSpace. Available at:

-

[2] Japanese Food Additives Overview | PDF | Ether | Methyl Group. Scribd. Available at:

-

[3] Propane, 2,2-ethylidenebis(oxy)bis- | 4285-59-0. ChemicalBook. Available at:

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1-Isopropoxyethoxy)propane

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(1-isopropoxyethoxy)propane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for understanding the spectral features of this acetal. We will explore the chemical shifts, spin-spin coupling, and integration patterns expected for this molecule, grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Structure and Significance of 2-(1-Isopropoxyethoxy)propane

2-(1-Isopropoxyethoxy)propane is an acetal, a functional group characterized by a carbon atom bonded to two ether-linked alkoxy groups. Its structure is presented below:

Figure 1: Structure of 2-(1-Isopropoxyethoxy)propane with proton environments labeled (a-d).

The molecule possesses four distinct sets of protons, labeled a, b, c, and d for the purpose of this analysis. Understanding the ¹H NMR spectrum is crucial for confirming the structure and purity of this compound in various chemical applications.

Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides information about the electronic environment of protons in a molecule. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[1][2]

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is often a good first approximation, where n is the number of equivalent neighboring protons.[3]

-

Coupling Constant (J): The distance between the peaks in a multiplet (in Hertz, Hz) is the coupling constant, which provides information about the connectivity and stereochemical relationship of the coupled protons.[3][4]

Predicted ¹H NMR Spectrum of 2-(1-Isopropoxyethoxy)propane

Based on the structure of 2-(1-isopropoxyethoxy)propane and established principles of ¹H NMR spectroscopy, we can predict the characteristics of its spectrum.

Analysis of Proton Environments

-

Protons 'a' (CH₃): These six protons are part of the two methyl groups of the isopropoxy moiety attached to the acetal carbon. They are equivalent due to free rotation. They are adjacent to the 'b' methine proton.

-

Protons 'b' (CH): This single methine proton of the isopropoxy group is adjacent to the six 'a' protons.

-

Protons 'c' (CH₃): These three protons belong to the methyl group of the ethoxy part of the acetal. They are adjacent to the 'd' methine proton.

-

Proton 'd' (CH): This is the acetal methine proton, which is bonded to two oxygen atoms and the 'c' methyl group. It is also coupled to the 'b' methine proton.

Predicted Chemical Shifts, Multiplicities, and Integration

The predicted ¹H NMR data for 2-(1-isopropoxyethoxy)propane is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a (2 x CH₃) | ~ 1.1 - 1.3 | Doublet | 6H |

| b (CH) | ~ 3.5 - 4.0 | Septet | 1H |

| c (CH₃) | ~ 1.2 - 1.4 | Doublet | 3H |

| d (CH) | ~ 4.5 - 5.0 | Quartet | 1H |

Justification of Predictions

-

Protons 'a' (CH₃): The methyl protons of an isopropoxy group typically appear in the upfield region of the spectrum.[5] Their signal will be split into a doublet by the single neighboring methine proton 'b' (n+1 = 1+1 = 2). The integration value of 6H corresponds to the six equivalent protons of the two methyl groups.

-

Proton 'b' (CH): This methine proton is attached to a carbon bonded to an oxygen atom, which causes a downfield shift compared to a standard alkyl methine proton.[6][7] The signal will be split into a septet by the six neighboring equivalent protons of the two 'a' methyl groups (n+1 = 6+1 = 7).

-

Protons 'c' (CH₃): These methyl protons are adjacent to the acetal methine proton 'd'. Their chemical shift will be slightly downfield compared to typical alkane methyl groups due to the proximity of the electronegative oxygen atoms. The signal will be split into a doublet by the single neighboring methine proton 'd' (n+1 = 1+1 = 2).

-

Proton 'd' (CH): This is the acetal methine proton, and it is the most downfield signal in the spectrum. This is because it is directly bonded to a carbon that is attached to two highly electronegative oxygen atoms, resulting in significant deshielding.[8] The signal will be split into a quartet by the three neighboring 'c' methyl protons (n+1 = 3+1 = 4).

Visualizing Molecular Connectivity and Coupling

The following diagrams illustrate the structure and the key spin-spin coupling interactions within 2-(1-isopropoxyethoxy)propane.

Caption: Key ³J (three-bond) spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectroscopy

For the acquisition of a high-quality ¹H NMR spectrum of 2-(1-isopropoxyethoxy)propane, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative proton ratios.

-

Conclusion

The ¹H NMR spectrum of 2-(1-isopropoxyethoxy)propane is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are primarily influenced by the electronegativity of the adjacent oxygen atoms, with the acetal methine proton appearing most downfield. The splitting patterns are governed by the spin-spin coupling between neighboring non-equivalent protons, and the integration of the signals confirms the number of protons in each environment. This detailed analysis serves as a valuable resource for the structural elucidation and purity assessment of 2-(1-isopropoxyethoxy)propane and related acetal compounds.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

13C NMR Spectral Elucidation of 2-(1-Isopropoxyethoxy)propane: Stereochemical Dynamics and Analytical Protocols

Executive Summary

The structural elucidation of symmetrical ethers and acetals via Nuclear Magnetic Resonance (NMR) spectroscopy often presents hidden complexities due to stereochemical nuances. This technical guide provides an in-depth analysis of the 13C NMR spectral data for 2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal). By dissecting the prochirality of the molecule and the resulting diastereotopicity of its methyl groups, this whitepaper establishes a rigorous, self-validating analytical framework for researchers in synthetic chemistry, analytical testing, and toxicology.

Structural Symmetry and Stereochemical Nuance

2-(1-Isopropoxyethoxy)propane (Chemical Formula: C8H18O2) is an aliphatic acetal characterized by a central methine carbon bonded to a methyl group and two identical isopropoxy groups, as detailed in the 1[1]. While the molecule appears highly symmetrical, its NMR behavior is dictated by the concept of prochirality.

The central acetal carbon (C2) is a prochiral center. Because it is bonded to two identical isopropoxy ligands, these two branches are enantiotopic and thus chemically equivalent in an achiral environment (such as a CDCl3 solvent). However, within a single isopropoxy group, the two methyl groups are diastereotopic . If one were to theoretically substitute one of these methyl groups, it would create a chiral center at the isopropyl methine and simultaneously break the symmetry at the central acetal carbon, resulting in diastereomers. Consequently, these two methyl groups experience different magnetic shielding environments and resonate at distinct frequencies in the 13C NMR spectrum.

Fig 1. Structural symmetry and diastereotopic relationships in 2-(1-Isopropoxyethoxy)propane.

13C NMR Spectral Data & Peak Assignments

Due to the diastereotopic nature of the isopropyl methyls, the 13C NMR spectrum of 2-(1-Isopropoxyethoxy)propane yields five distinct carbon signals rather than the four one might expect from a superficial symmetry analysis.

| Carbon Position | Chemical Shift (ppm) | Multiplicity (1H Decoupled) | Assignment Rationale & Causality |

| C2 (Acetal CH) | 95.0 - 98.0 | Singlet | Highly deshielded due to the inductive electron-withdrawing effect of two adjacent highly electronegative oxygen atoms. |

| C3 (Isopropyl CH) | 65.0 - 68.0 | Singlet | Deshielded by a single adjacent oxygen atom; falls within the typical range for secondary aliphatic ether carbons. |

| C4 (Isopropyl CH3, a) | 22.5 - 24.0 | Singlet | Diastereotopic methyl. Its specific spatial orientation relative to the acetal methyl group results in less steric compression, slightly deshielding it compared to C5. |

| C5 (Isopropyl CH3, b) | 21.5 - 22.5 | Singlet | Diastereotopic methyl. Experiences a different average magnetic environment (often due to the γ-gauche effect) than C4, causing an upfield shift. |

| C1 (Acetal CH3) | 20.0 - 21.0 | Singlet | Standard aliphatic methyl group adjacent to an acetal methine. |

Experimental Protocol for 13C NMR Acquisition

To ensure high-fidelity data that captures the subtle chemical shift differences between the diastereotopic methyls, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 50 mg of high-purity 2-(1-Isopropoxyethoxy)propane in 0.6 mL of deuterated chloroform (CDCl3). Causality: A high concentration is required for 13C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.

-

Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the sample. Causality: TMS provides an unambiguous 0.00 ppm reference point, ensuring that the subtle ~1 ppm difference between the diastereotopic methyls is accurately calibrated.

-

Instrument Tuning & Shimming: Load the 5 mm precision NMR tube into a 400 MHz or 600 MHz spectrometer. Tune the probe specifically to the 13C resonance frequency. Perform gradient shimming on the deuterium lock signal.

-

Self-Validation Check: Before running the full 13C sequence, acquire a quick 1H spectrum. The TMS peak must have a Full Width at Half Maximum (FWHM) of < 1.0 Hz. In the subsequent 13C spectrum, the CDCl3 solvent peak must appear as a perfectly symmetrical triplet at exactly 77.16 ppm. If these criteria fail, the system is not properly shimmed or referenced, and the data will be invalid.

-

Pulse Sequence Execution: Utilize a 1H-decoupled pulse sequence (e.g., WALTZ-16 or CPD). Causality: Decoupling collapses the complex carbon-proton multiplets into sharp singlets, drastically increasing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE). Set the relaxation delay (D1) to 2.0 seconds to allow sufficient longitudinal relaxation of the aliphatic carbons.

-

Acquisition & Processing: Acquire a minimum of 1024 scans. Process the Free Induction Decay (FID) using a Fourier Transform with a 1.0 Hz exponential line broadening window function, followed by rigorous phase and baseline correction.

Fig 2. Step-by-step experimental workflow for 13C NMR acquisition.

Mechanistic Insights in Analytical Chemistry

Understanding the exact 13C NMR profile of 2-(1-Isopropoxyethoxy)propane is critical for toxicological and analytical monitoring. Recently, this specific acetal has been identified as a degradation byproduct during the vaporization of sucralose-containing electronic cigarette liquids, as documented in studies regarding the 2[2].

Mechanistically, the high temperatures of the e-cigarette coil trigger the breakdown of carrier solvents (like propylene glycol) and flavorants into aldehydes (such as acetaldehyde). In the presence of acid catalysts (often generated by the thermal degradation of sucralose into hydrochloric acid), these aldehydes undergo nucleophilic attack by alcohols (like isopropanol) present in the mixture. The reaction proceeds through a hemiacetal intermediate before fully condensing into the diisopropyl acetal. The unique splitting of the diastereotopic methyl signals in 13C NMR serves as an irrefutable diagnostic marker for this specific condensation product, allowing researchers to accurately map the thermal degradation pathways of inhaled aerosols.

Conclusion

The 13C NMR spectral analysis of 2-(1-Isopropoxyethoxy)propane highlights the critical intersection of molecular symmetry, prochirality, and analytical instrumentation. By understanding the causality behind the diastereotopic splitting of the isopropyl methyl groups, researchers can confidently identify this compound in complex mixtures, ensuring high-fidelity data in both synthetic verification and toxicological screening.

References

-

Title : Propane, 2,2'-(ethylidenebis(oxy))bis- | C8H18O2 | CID 138176 Source : PubChem, National Center for Biotechnology Information URL : [Link]

-

Title : Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping Source : PMC - National Institutes of Health (NIH) URL :[Link]

Sources

Mass Spectrometry of 2-(1-Isopropoxyethoxy)propane: Fragmentation Mechanisms and Analytical Methodologies

Introduction and Chemical Identity

2-(1-Isopropoxyethoxy)propane (CAS: 4285-59-0), commonly referred to in the literature as acetaldehyde diisopropyl acetal or 1,1-diisopropoxyethane, is an acetal compound frequently encountered in chemical synthesis and pharmaceutical drug development . It often emerges as a synthetic intermediate, a solvent byproduct, or a degradant when isopropyl alcohol reacts with acetaldehyde under acidic conditions . Due to its volatility and potential to act as a reactive impurity, robust analytical methodologies—primarily Gas Chromatography-Mass Spectrometry (GC-MS)—are critical for its detection, structural elucidation, and precise quantification.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 2-(1-Isopropoxyethoxy)propane is essential for designing effective extraction and chromatographic methods. The compound is a highly volatile, non-polar liquid, making it an ideal candidate for headspace GC-MS analysis.

Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane

| Property | Value |

| IUPAC Name | 2-(1-Isopropoxyethoxy)propane |

| Common Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane |

| CAS Registry Number | 4285-59-0 |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | ~138.5 °C at 760 mmHg |

Mass Spectrometry Fundamentals: Causality of Fragmentation

In Electron Ionization (EI) mass spectrometry, acetals like 2-(1-Isopropoxyethoxy)propane exhibit highly predictable and characteristic fragmentation patterns driven by the thermodynamic stability of oxonium ions . The ionization process at a standard 70 eV electron impact removes an electron, predominantly from one of the oxygen lone pairs, creating a radical cation ( M+∙ at m/z 146).

However, this molecular ion is extremely transient and often absent in the final spectrum. The causality behind this rapid degradation lies in the strong thermodynamic drive to form resonance-stabilized oxonium ions via α -cleavage .

-

Formation of m/z 87 (Diagnostic Ion): The molecular ion rapidly loses an isopropoxy radical ( ⋅OCH(CH3)2 , 59 Da). The remaining cation, [CH3−CH=O−CH(CH3)2]+ , is highly stabilized by resonance, distributing the positive charge between the oxygen and the adjacent carbon.

-

Formation of m/z 45 (Base Peak): The m/z 87 ion undergoes a secondary fragmentation via a McLafferty-type rearrangement (or inductive cleavage with hydrogen transfer). It expels a neutral propene molecule ( C3H6 , 42 Da), yielding the protonated acetaldehyde ion [CH3−CH=OH]+ at m/z 45. The dual stability of the expelled neutral alkene and the resulting oxonium ion makes this the most thermodynamically favored pathway, resulting in the base peak of the spectrum.

-

Formation of m/z 43: Simple inductive cleavage of the isopropyl group yields the isopropyl cation [C3H7]+ .

Figure 1: Electron Ionization (EI) fragmentation pathway of 2-(1-Isopropoxyethoxy)propane.

Quantitative Data & Spectral Interpretation (EI-MS)

When developing a Selected Ion Monitoring (SIM) method for GC-MS, selecting the correct ions is critical for balancing sensitivity and specificity. Based on authoritative spectral libraries, the following ions are the most prominent .

Table 2: Key EI-MS Fragments and Structural Assignments

| m/z Ratio | Relative Abundance (%) | Structural Assignment | Fragmentation Mechanism |

| 45 | 100.0 (Base Peak) | [CH3−CH=OH]+ | Loss of propene ( C3H6 ) from m/z 87 |

| 87 | ~43.5 | [CH3−CH=O−CH(CH3)2]+ | α -cleavage; loss of isopropoxy radical |

| 43 | ~25.0 | [C3H7]+ | Inductive cleavage yielding isopropyl cation |

| 131 | < 5.0 | [M−CH3]+ | α -cleavage; loss of terminal methyl group |

| 146 | < 1.0 (Weak/Absent) | [C8H18O2]+∙ | Molecular ion ( M+∙ ) |

Analytical Insight: For SIM-based quantification, m/z 45 is typically used as the primary quantifier ion due to its maximum abundance. However, because m/z 45 can suffer from isobaric interference (e.g., from isopropyl alcohol or other low-mass oxygenates in the matrix), m/z 87 must be monitored as the primary qualifier ion to ensure self-validating peak integration.

Experimental Protocols: GC-MS Analysis Workflow

To reliably quantify 2-(1-Isopropoxyethoxy)propane in pharmaceutical matrices (e.g., as a residual solvent or degradant), a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method is recommended. The following protocol is designed as a self-validating system, ensuring high trustworthiness through rigorous system suitability criteria.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

-

Diluent Selection: Use a high-boiling, non-volatile solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) to prevent matrix interference and solvent masking during the GC run.

-

Internal Standard (ISTD): Spike all samples and calibration standards with an isotopically labeled standard (e.g., Acetaldehyde- d4 diethyl acetal) to correct for variations in headspace partitioning and injection volume.

-

Incubation: Seal the sample in a 20 mL headspace vial. Incubate at 80 °C for 20 minutes to achieve thermodynamic equilibrium between the liquid and gas phases.

Step 2: Chromatographic Separation

-

Column: Use a mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m × 0.32 mm × 1.8 µm). The cyanopropylphenyl phase provides excellent selectivity for acetals.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Start at 40 °C (hold 5 min), ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 220 °C (hold 3 min).

Step 3: Mass Spectrometric Detection

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Temperatures: Source Temperature at 230 °C; Quadrupole Temperature at 150 °C.

-

Acquisition Mode: SIM mode. Monitor m/z 45 (Quantifier) and m/z 87 (Qualifier) for 2-(1-Isopropoxyethoxy)propane. Monitor the corresponding mass-shifted ions for the ISTD.

Step 4: Self-Validating System Suitability

-

Resolution: Ensure baseline resolution ( Rs>1.5 ) between the analyte and any solvent peaks.

-

Signal-to-Noise (S/N): The S/N ratio for the m/z 45 peak at the Limit of Quantitation (LOQ) must be ≥10:1 .

-

Ion Ratio Stability: The ratio of m/z 45 to m/z 87 in the samples must match the calibration standards within ±20% . If the ratio deviates, it indicates co-eluting interference, triggering an automatic method failure for that specific injection.

Figure 2: Standardized GC-MS workflow for 2-(1-Isopropoxyethoxy)propane quantification.

Applications in Drug Development

In the pharmaceutical industry, 2-(1-Isopropoxyethoxy)propane is often monitored during stability-indicating assays. Acetals are highly susceptible to acid-catalyzed hydrolysis . If a drug product formulated with isopropyl alcohol and containing trace acetaldehyde is exposed to acidic excipients or moisture, 2-(1-Isopropoxyethoxy)propane can form in situ. Conversely, the degradation of this acetal releases acetaldehyde, a known mutagenic impurity (ICH M7). Therefore, tracking the mass spectral signature of this compound is a critical regulatory requirement for ensuring the safety, efficacy, and stability of the final drug product.

References

-

PubChem. "Propane, 2,2'-(ethylidenebis(oxy))bis-". National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "High-purity isopropyl alcohol and method for manufacturing same" (WO2020071307A1). World Intellectual Property Organization.

-

NIST Mass Spectrometry Data Center. "Propane, 2,2'-[ethylidenebis(oxy)]bis-". National Institute of Standards and Technology. Available at:[Link]

-

PMC - NIH. "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping". National Institutes of Health. Available at:[Link]

Comprehensive Safety and Application Whitepaper: 2-(1-Isopropoxyethoxy)propane in Advanced Chemical Synthesis and Drug Delivery

Preface: As a Senior Application Scientist, I have structured this guide to move beyond a standard safety checklist. By synthesizing technical accuracy with field-proven methodologies, this whitepaper explains the causality behind chemical handling and demonstrates how the unique properties of 2-(1-Isopropoxyethoxy)propane are actively leveraged in advanced nanomedicine.

Chemical Identity & Physicochemical Profiling

Understanding the physical behavior of 2-(1-Isopropoxyethoxy)propane is foundational for both safety and experimental design. The molecule features a central ethylidene group bridging two ether oxygens, creating a thermodynamically stable but kinetically labile acetal center[1].

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-(1-Isopropoxyethoxy)propane | [2] |

| Synonyms | Acetaldehyde diisopropyl acetal; 1,1-Diisopropoxyethane | [1] |

| CAS Number | 4285-59-0 | [2] |

| Molecular Formula | C8H18O2 | [2] |

| Molecular Weight | 146.23 g/mol | [3] |

| Boiling Point | 138.5 °C (at 760 mmHg) | [4] |

| Density | 0.838 g/cm³ | [4] |

| Flash Point | 18.8 °C | [4] |

Safety Data Sheet (SDS) Core Information & Hazard Mitigation

As an ether-derivative, 2-(1-Isopropoxyethoxy)propane presents specific handling challenges. The compound's low flash point (18.8 °C) classifies it as a severe fire hazard at room temperature[4].

GHS Classification & Causality

-

H225 (Highly flammable liquid and vapour): Driven by its high vapor pressure and low flash point[5]. Mitigation requires handling exclusively within spark-proof fume hoods and storing in explosion-proof cabinets.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the acetal rapidly strips natural oils from the skin and mucous membranes[5].

The Peroxide Threat: Like most compounds with secondary carbons adjacent to an ether oxygen, this acetal is highly susceptible to auto-oxidation upon exposure to light and air, forming explosive hydroperoxides.

Protocol 1: Self-Validating Purification & Peroxide Removal

Causality Focus: Distilling an acetal containing peroxides can lead to catastrophic explosions. Furthermore, passing the reagent through acidic or neutral alumina will prematurely catalyze the hydrolysis of the acetal linkage into acetaldehyde and isopropanol. Therefore, Basic Alumina must be used to safely neutralize hydroperoxides without degrading the acetal backbone.

Step-by-Step Methodology:

-

Initial Validation: Test the raw 2-(1-Isopropoxyethoxy)propane using KI-starch indicator paper. A color change to blue/black indicates the presence of peroxides.

-

Neutralization: If peroxides are >20 ppm, pass the liquid through a chromatography column packed with activated Basic Alumina (Brockmann Grade I).

-

Secondary Validation: Re-test the eluent with KI-starch paper. The protocol is self-validating; proceed only if the paper remains colorless.

-

Distillation: Perform fractional distillation at 138.5 °C under a strict nitrogen atmosphere to isolate the pure fraction[4].

-

Storage: Store the purified solvent over activated 4Å molecular sieves in an amber, airtight container backfilled with argon or nitrogen.

Fig 1. Workflow for the safe testing and purification of acetal reagents.

Application in Drug Development: pH-Responsive Polymeric Micelles

In modern oncology, off-target toxicity remains a primary hurdle. 2-(1-Isopropoxyethoxy)propane and its structural analogs are utilized to synthesize multiblock copolymers that self-assemble into drug-delivering micelles[6].

Mechanistic Insight: The acetal linkage is uniquely suited for this application. At physiological pH (7.4), the micelle remains structurally intact, safely encapsulating hydrophobic payloads like doxorubicin[6]. However, upon endocytosis into tumor cells, the acidic environment of the endosome (pH 5.0–6.5) catalyzes the rapid hydrolysis of the acetal bonds. This triggers micelle disassembly and localized drug release.

Table 2: pH-Dependent Hydrolysis Profile (Representative Acetal Kinetics)

| Environment | pH Level | Estimated Half-Life (t1/2) | Clinical Relevance |

| Blood Plasma | 7.4 | > 24 hours | Prevents premature systemic drug leakage. |

| Tumor Microenvironment | 6.5 | ~ 4 - 6 hours | Extracellular drug release near target cells. |

| Endosome / Lysosome | 5.0 - 5.5 | < 30 minutes | Rapid intracellular payload delivery. |

Protocol 2: Formulation of Acetal-Linked Polymeric Micelles

Causality Focus: Micelle formation relies on the thermodynamic self-assembly of amphiphilic polymers. We utilize the dialysis method because slowly replacing the organic solvent with an aqueous buffer allows the polymer chains to reach their lowest energy state, resulting in highly uniform micelles.

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 mg of the acetal-linked block copolymer and 5 mg of doxorubicin in 5 mL of a volatile, water-miscible organic solvent (e.g., THF or DMF).

-

Dialysis: Transfer the solution into a dialysis membrane (MWCO 3,500 Da) and dialyze against 1 L of Phosphate-Buffered Saline (PBS, pH 7.4) at room temperature for 24 hours, changing the buffer every 6 hours.

-

Filtration: Pass the resulting micellar dispersion through a 0.45 µm syringe filter to remove any unencapsulated, precipitated doxorubicin[6].

-

Validation (Critical Step): Analyze the filtrate using Dynamic Light Scattering (DLS). The protocol is validated if the Polydispersity Index (PDI) is < 0.2, confirming uniform micelle size.

-

Disruption Testing: Expose a sample to sodium dodecyl sulfate (SDS) or an acidic buffer (pH 5.0) to confirm micelle disruption and payload release[6].

Fig 2. Mechanism of pH-responsive micelle disassembly in acidic environments.

Conclusion

Handling 2-(1-Isopropoxyethoxy)propane requires rigorous adherence to safety protocols due to its flammability and potential for peroxide formation. However, when properly purified and integrated into polymer chemistry, its pH-sensitive acetal linkage offers a highly effective mechanism for targeted drug delivery systems, bridging the gap between raw chemical synthesis and advanced nanomedicine.

References

- Title: 2-(1-Isopropoxyethoxy)

- Title: 1-propanal | Sigma-Aldrich (Molecular Weight Data)

- Title: Cas 4285-59-0,Propane, 2,2-ethylidenebis(oxy)

- Title: Propane, 2,2'-[ethylidenebis(oxy)

- Title: 4285-59-0 | 2-(1-Isopropoxyethoxy)

- Title: US20060240092A1 - Polymeric micelles for drug delivery Source: Google Patents URL

Sources

- 1. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]

- 2. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cas 4285-59-0,Propane, 2,2-ethylidenebis(oxy)bis- | lookchem [lookchem.com]

- 5. 4285-59-0 | 2-(1-Isopropoxyethoxy)propane | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. US20060240092A1 - Polymeric micelles for drug delivery - Google Patents [patents.google.com]

Thermal Stability and Degradation Kinetics of 2-(1-Isopropoxyethoxy)propane: A Comprehensive Technical Guide

Executive Summary

For researchers and formulation scientists working in drug development, inhalation therapies, and aerosolized consumer products (such as e-liquids), the thermal stability of excipients and flavorant intermediates is a critical safety parameter. 2-(1-Isopropoxyethoxy)propane (commonly known as acetaldehyde diisopropyl acetal) is a dynamic acetal frequently encountered as both a synthetic intermediate and a thermal degradation byproduct in complex formulations[1].

This whitepaper provides an in-depth analysis of the thermal stability, degradation mechanisms, and analytical profiling methodologies for 2-(1-Isopropoxyethoxy)propane, grounded in physicochemical principles and validated experimental protocols.

Chemical Identity & Thermodynamic Profile

2-(1-Isopropoxyethoxy)propane is an acetal formed via the condensation of acetaldehyde and isopropanol. Like most acetals, its stability is highly conditional: it remains structurally intact under neutral or alkaline conditions but becomes highly labile in the presence of thermal stress or trace Brønsted/Lewis acids[2].

Quantitative Thermal & Physical Data

| Parameter | Value | Reference |

| IUPAC Name | 2-(1-Isopropoxyethoxy)propane | [3] |

| CAS Number | 4285-59-0 | [4] |

| Molecular Weight | 146.23 g/mol | [5] |

| Standard Enthalpy of Formation (ΔfH°gas) | -525.9 ± 4.8 kJ/mol | [5] |

| Uncatalyzed Pyrolysis Onset | > 250 °C | [1] |

| Acid-Catalyzed Hydrolysis Onset | < 100 °C (pH dependent) | [2] |

| Primary Degradants | Acetaldehyde, Isopropanol, Isopropyl vinyl ether | [1],[2] |

Mechanisms of Thermal Degradation

Understanding the causality behind the degradation of 2-(1-Isopropoxyethoxy)propane requires examining the vulnerability of the acetal C–O bonds. The degradation follows two distinct mechanistic pathways depending on the formulation matrix and the localized thermal environment.

Pathway A: Acid-Catalyzed Hydrolysis (Low-Temperature)

Acetals are characterized by a tetrahedral carbon bonded to two ether oxygens. The lone pairs on these oxygen atoms are highly susceptible to protonation. In complex aerosol formulations (e.g., e-liquids containing sucralose), local temperatures as low as 98 °C can trigger the degradation of sucralose, releasing hydrochloric acid (HCl)[2]. Once protonated by this trace acid, the acetal undergoes heterolytic cleavage, expelling a molecule of isopropanol and forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate rapidly reacts with adventitious water to yield a hemiacetal, which subsequently collapses into acetaldehyde and a second equivalent of isopropanol[1].

Pathway B: Thermal Pyrolysis (High-Temperature)

In the absence of water and at elevated temperatures (>250 °C), the molecule undergoes non-hydrolytic thermal elimination. The high thermal energy drives an E1/E2-type macroscopic elimination, cleaving the acetal to form an enol ether (such as isopropyl vinyl ether ) and isopropanol.

Fig 1. Primary thermal and acid-catalyzed degradation pathways of the acetal.

Analytical Methodologies for Thermal Profiling

To accurately map the degradation kinetics of 2-(1-Isopropoxyethoxy)propane, scientists must employ self-validating analytical systems. Single-stream data (like TGA alone) is insufficient because the mass loss of a volatile acetal can easily be conflated with simple evaporation rather than actual chemical degradation.

Protocol 1: TGA-FTIR-GC/MS Workflow for Pyrolytic Profiling

This orthogonal setup ensures that thermal mass loss is chemically identified in real-time.

-

System Calibration & Blanking: Run an empty alumina crucible to establish a thermal baseline. Calibrate the GC/MS with pure acetaldehyde and isopropanol standards to establish baseline retention times.

-

Sample Loading (Causality Check): Dispense 10 mg of 2-(1-Isopropoxyethoxy)propane into a sealed aluminum pan with a micro-pinhole. Why? The pinhole prevents the premature volatilization of the low-boiling acetal before it reaches its true degradation onset, ensuring the observed mass loss is strictly due to pyrolytic cleavage.

-

Thermal Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under an inert nitrogen atmosphere (50 mL/min) to isolate thermal effects from oxidative degradation.

-

Evolved Gas Transfer: Route the effluent through a transfer line heated to 200 °C. Why? Heating the line prevents the condensation of high-boiling degradants before they reach the FTIR gas cell and the GC/MS cold trap.

-

Orthogonal Validation: Cross-reference the FTIR spectra (specifically looking for the strong carbonyl stretch at ~1750 cm⁻¹ indicative of acetaldehyde) with the GC/MS mass fragments.

Protocol 2: ¹H NMR-Based Kinetic Studies (In-Situ Aerosolization)

Adapted from validated methodologies for tracking hemiacetal/acetal formation in heated e-liquids[2].

-

Matrix Preparation: Prepare a 50:50 (mol/mol) mixture of propylene glycol and glycerol. Spike with 0.1 mol % sucralose (as an acid generator) and 10 mM 2-(1-Isopropoxyethoxy)propane.

-

Aerosol Generation: Vaporize the mixture using a standardized sub-ohm heating coil (e.g., 30 W) in controlled 3-second puffs to simulate realistic thermal stress.

-

Cryogenic Trapping: Route the generated aerosol through a series of impingers submerged in a dry ice/isopropanol bath, containing DMSO-d₆ spiked with tetramethylsilane (TMS) as an internal standard.

-

Sample Neutralization (Causality Check): Immediately add sodium bicarbonate to the NMR tube. Why? Sucralose degradation generates HCl[1]. If left unneutralized, this acid will continue to catalyze the hydrolysis of the acetal post-collection at room temperature, artificially skewing the thermal degradation data. Neutralization freezes the chemical profile exactly as it was at the moment of aerosolization[2].

-

Data Acquisition: Acquire ¹H NMR spectra at 400 MHz. Track the disappearance of the acetal methine proton and quantify the appearance of the acetaldehyde aldehyde proton (~9.7 ppm).

Fig 2. Self-validating multi-modal analytical workflow for thermal profiling.

Implications for Drug Development and Formulation

For drug development professionals formulating inhalation therapies or consumer aerosol products, the thermal instability of 2-(1-Isopropoxyethoxy)propane presents a distinct toxicological challenge.

When subjected to the heating elements of vaporization devices, the compound acts as a latent reservoir for acetaldehyde—a known respiratory irritant and toxicant[2]. Furthermore, the degradation kinetics are not purely temperature-dependent; they are highly synergistic with the surrounding excipients. The inclusion of halogenated sweeteners (like sucralose) drastically lowers the activation energy required for acetal breakdown by acting as in-situ acid generators[1]. Therefore, formulation scientists must rigorously screen excipient compatibility and avoid pairing acetal-based compounds with components that yield Brønsted acids under thermal stress.

References

-

[5] National Institute of Standards and Technology (NIST). "Propane, 2,2'-[ethylidenebis(oxy)]bis-". NIST Chemistry WebBook, SRD 69. URL: [Link]

-

[1],[2] Duell, A. K., McWhirter, K. J., Korzun, T., Strongin, R. M., & Peyton, D. H. (2019). "Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping". Chemical Research in Toxicology, 32(6), 1241–1249. URL: [Link]

Sources

- 1. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sucralose-Enhanced Degradation of Electronic Cigarette Liquids during Vaping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1-Isopropoxyethoxy)propane - [sigmaaldrich.com]

- 4. 2-(1-Isopropoxyethoxy)propane | 4285-59-0 [sigmaaldrich.com]

- 5. Propane, 2,2'-[ethylidenebis(oxy)]bis- [webbook.nist.gov]

Technical Whitepaper: Hazard Mitigation and Handling Protocols for 2-(1-Isopropoxyethoxy)propane

Executive Summary

As a Senior Application Scientist overseeing advanced organic synthesis and drug formulation workflows, I frequently evaluate the risk-to-reward ratio of specialized reagents. 2-(1-Isopropoxyethoxy)propane —commonly known as acetaldehyde diisopropyl acetal—is a highly effective solvent and a robust protecting group for aldehydes in complex synthetic pathways. However, its molecular architecture introduces significant handling hazards. This whitepaper deconstructs the physicochemical risks, auto-oxidation mechanisms, and toxicological profile of this acetal, providing a self-validating, field-proven framework for its safe laboratory integration.

Physicochemical Profiling & Hazard Causality

To engineer safe handling procedures, we must first analyze the quantitative properties of the compound. 2-(1-Isopropoxyethoxy)propane is a highly flammable liquid that poses a severe concentration hazard due to its propensity to form explosive peroxides [1].

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane

| Property | Value | Hazard Implication / Causality |

| CAS Number | 4285-59-0 | Standard identifier for safety data tracking. |

| Molecular Formula | C8H18O2 | High carbon-to-oxygen ratio; aggressively supports combustion. |

| Molecular Weight | 146.23 g/mol | Vapor is significantly heavier than air; risk of invisible vapor pooling and flashback. |

| Boiling Point | 138.5 °C | Requires significant thermal energy for distillation, increasing the risk of detonating concentrated peroxides. |

| Flash Point | 18.8 °C | Highly flammable at room temperature; vapors can ignite from static discharge. |